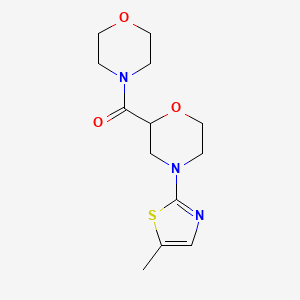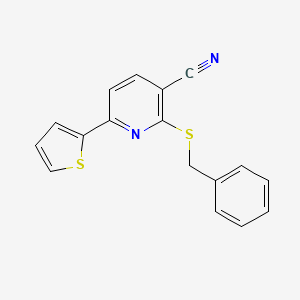![molecular formula C16H19N3O2S B15122290 2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}morpholine](/img/structure/B15122290.png)
2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}morpholine is a complex organic compound that features a pyrrolidine ring, a thieno[3,2-c]pyridine moiety, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}morpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, which can be synthesized from various cyclic or acyclic precursors. The thieno[3,2-c]pyridine moiety is then introduced through a series of cyclization reactions. Finally, the morpholine ring is incorporated, often through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups like halides or alkyl groups .
Scientific Research Applications
2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. This can lead to various therapeutic effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, thieno[3,2-c]pyridine derivatives, and morpholine derivatives. Examples include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Uniqueness
What sets 2-(Pyrrolidine-1-carbonyl)-4-{thieno[3,2-c]pyridin-4-yl}morpholine apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. The presence of the thieno[3,2-c]pyridine moiety, in particular, may enhance its ability to interact with specific molecular targets .
Properties
Molecular Formula |
C16H19N3O2S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
pyrrolidin-1-yl-(4-thieno[3,2-c]pyridin-4-ylmorpholin-2-yl)methanone |
InChI |
InChI=1S/C16H19N3O2S/c20-16(18-6-1-2-7-18)13-11-19(8-9-21-13)15-12-4-10-22-14(12)3-5-17-15/h3-5,10,13H,1-2,6-9,11H2 |
InChI Key |
GRBGNQLZTFFODZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=CC4=C3C=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl}-1-methylpyrrolidin-2-one](/img/structure/B15122215.png)
![2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15122225.png)
![4-(6-Methyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15122230.png)
![Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B15122238.png)
![2,7-Diphenyl[1,3]thiazolo[3,2-b][1,2,4]triazin-4-ium-3-olate](/img/structure/B15122240.png)
![5-chloro-N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15122242.png)

![2-(Methylsulfanyl)-4-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B15122261.png)
![N,N-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15122265.png)
![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B15122266.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B15122272.png)
![6-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B15122282.png)
![2-(Propan-2-yl)-4-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B15122296.png)
